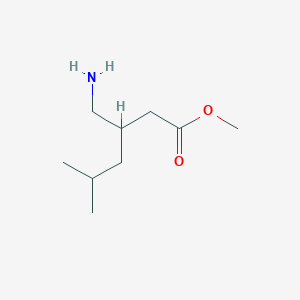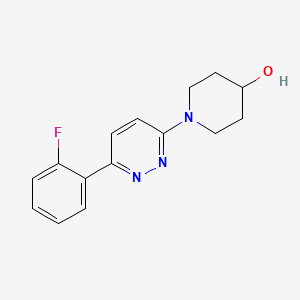
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- is a chemical compound that features a piperidinol group attached to a pyridazinyl ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl ring. The piperidinol group is introduced through a nucleophilic substitution reaction, often using piperidine as a starting material .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The piperidinol group can be oxidized to form the corresponding ketone.
Reduction: The pyridazinyl ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of a reduced pyridazinyl derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidinol group may contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)-4-piperidinol: Similar structure but with a different substitution pattern on the phenyl ring.
4-Piperidinol, 4-(2-fluorophenyl)-1-methyl-: Another fluorophenyl-substituted piperidinol with a methyl group.
Uniqueness
4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)- is unique due to the presence of both a pyridazinyl ring and a fluorophenyl group, which can confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
CAS No. |
99708-21-1 |
|---|---|
Molecular Formula |
C15H16FN3O |
Molecular Weight |
273.30 g/mol |
IUPAC Name |
1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16FN3O/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-9-7-11(20)8-10-19/h1-6,11,20H,7-10H2 |
InChI Key |
YXXWLKWZXTUCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


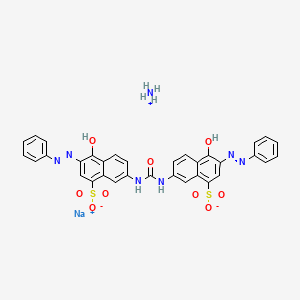
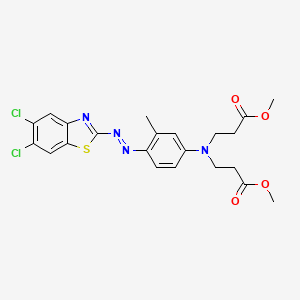

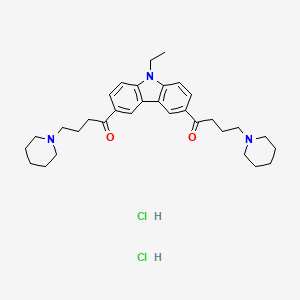
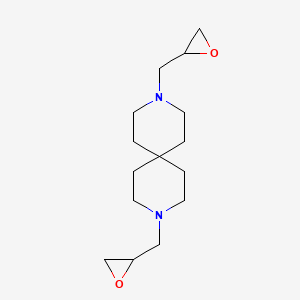
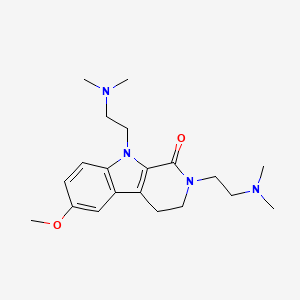
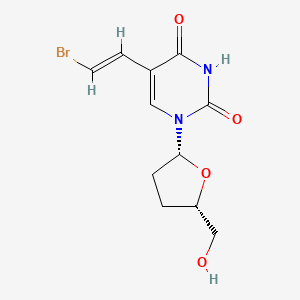
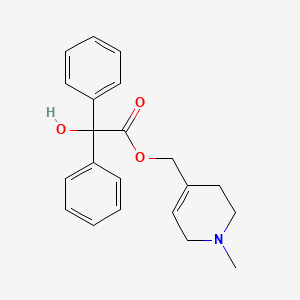
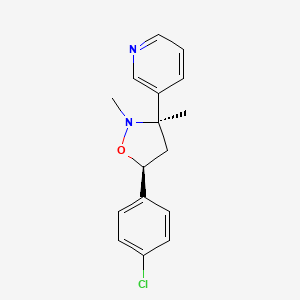

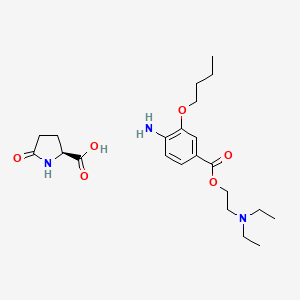
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
